molecular formula C16H10BrClN2S B2705609 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide CAS No. 477872-30-3

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Cat. No.: B2705609
CAS No.: 477872-30-3
M. Wt: 377.68
InChI Key: ZIKJYYQTRBATKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (CAS synonyms: 6-(4-bromophenyl)sulfanyl-4-chloro-3-phenylpyridazine, CHEMBL1589436, ZINC4085455) is a heterocyclic compound featuring a pyridazine core substituted with chlorine, phenyl, and a 4-bromophenyl sulfide group . Its molecular formula is C₁₆H₁₀BrClN₂S, with a calculated molecular weight of 377.5 g/mol. The compound is of interest in medicinal and materials chemistry due to its unique combination of halogen substituents (Br, Cl) and aromatic systems, which may influence electronic properties, binding affinity, or stability.

Properties

IUPAC Name

6-(4-bromophenyl)sulfanyl-4-chloro-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKJYYQTRBATKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Palladium catalyst: Palladium acetate or palladium chloride

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium thiolate in dimethyl sulfoxide

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is compared with structurally related bromophenyl derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound C₁₆H₁₀BrClN₂S 377.5 Pyridazine, sulfide, Br, Cl, phenyl Pharmacological screening
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea C₁₅H₁₄Br₂N₂O 398.08 Urea, Br, methyl Crystallography studies
Bis(4-bromophenyl)phenylamine C₁₈H₁₃Br₂N 403.11 Triarylamine, Br Nonlinear optics, spectroscopy
4-Di(4-bromophenyl)aminobenzonitrile C₁₉H₁₂Br₂N₂ 428.12 Cyano, triarylamine, Br Optoelectronic materials

Structural and Electronic Differences

  • Core Heterocycle vs. Linkage Groups : The target compound’s pyridazine core distinguishes it from urea-linked (e.g., N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea) or triarylamine (e.g., Bis(4-bromophenyl)phenylamine) analogs. Pyridazine’s electron-deficient nature may enhance reactivity in cross-coupling reactions compared to urea’s hydrogen-bonding capability .
  • Halogen Effects: The presence of both Br and Cl substituents increases molecular polarizability compared to mono-halogenated compounds. This could enhance intermolecular interactions in crystal packing or binding to biological targets .
  • Sulfide vs. Amine/Urea Linkages : The sulfide group in the target compound likely reduces solubility in polar solvents compared to urea or amine derivatives, which exhibit higher polarity .

Biological Activity

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H10BrClN2SC_{16}H_{10}BrClN_2S, with a molecular weight of 377.69 g/mol. The compound features a pyridazine ring substituted with bromine and chlorine atoms, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC16H10BrClN2SC_{16}H_{10}BrClN_2S
Molecular Weight377.69 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst.

Synthetic Route Overview

  • Starting Materials : Aryl halides, organoboron compounds.
  • Catalyst : Palladium acetate or palladium chloride.
  • Base : Potassium carbonate or sodium hydroxide.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 80-100°C.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. The presence of halogen substituents enhances lipophilicity, allowing better membrane penetration.

Case Study: Antimicrobial Efficacy

A study comparing various chloroacetamides showed that those with halogenated phenyl rings had higher efficacy against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential for this compound in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.

The mechanism involves binding to target enzymes or receptors, leading to inhibition of their activity. This action can disrupt critical cellular pathways associated with tumor growth.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, C. albicansInhibition of growth
AnticancerVarious cancer cell linesInhibition of cell proliferation

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Studies : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Showed promise in inhibiting cancer cell lines through kinase inhibition.
  • In Vivo Studies : Ongoing research is exploring its efficacy in animal models for both antimicrobial and anticancer applications.

Q & A

Q. What are the key synthetic methodologies for 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, thiophenol derivatives (e.g., 3-bromothiophenol) react with halogenated pyridazines (e.g., 2-chloro-3-trifluoromethylpyridine) in anhydrous DMF with potassium carbonate as a base at 110°C . Temperature control and solvent selection (e.g., polar aprotic solvents) are critical for yield optimization. Thin-layer chromatography (TLC) and NMR are used to monitor intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy to confirm the presence of bromophenyl, pyridazinyl, and sulfide moieties via proton and carbon shifts.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • TLC to track reaction progress and purity .
  • X-ray crystallography (if single crystals are obtained) for structural elucidation .

Q. How do the functional groups in this compound influence its reactivity and stability?

The bromophenyl group enhances electrophilic substitution potential, while the pyridazine core offers sites for hydrogen bonding and π-π interactions. The sulfide linkage is oxidation-sensitive, requiring inert atmospheres (e.g., nitrogen) during synthesis. Steric hindrance from the phenyl and chloro groups may slow nucleophilic attacks .

Advanced Research Questions

Q. How can computational chemistry streamline the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for sulfide bond formation or halogen displacement. Reaction path search algorithms (e.g., artificial force-induced reaction method) can identify optimal intermediates and reduce trial-and-error experimentation . Computational models also guide solvent selection by simulating polarity effects on reaction kinetics .

Q. What statistical approaches (e.g., Design of Experiments, DoE) are recommended for optimizing reaction parameters?

DoE methods like Box-Behnken or central composite design minimize experimental runs while evaluating variables (temperature, molar ratios, solvent volume). For instance, a 3-factor DoE could optimize yield by testing temperature (80–120°C), base equivalents (1.5–2.5 equiv), and reaction time (8–16 hours). Response surface models then identify ideal conditions .

Q. How can reactor design and separation technologies improve scalability of its synthesis?

  • Membrane reactors enhance selectivity by isolating reactive intermediates.
  • Continuous-flow systems mitigate exothermic risks during halogenation steps.
  • Centrifugal partition chromatography purifies products with similar polarity to byproducts . Pilot-scale studies should assess mass transfer limitations in heterogeneous mixtures .

Q. What safety protocols are critical when handling hazardous intermediates (e.g., thiophenols or halogenated pyridazines)?

  • Use fume hoods and personal protective equipment (PPE) for volatile intermediates.
  • Implement real-time gas sensors to detect H₂S or HCl releases during reactions.
  • Waste neutralization protocols (e.g., quenching thiols with oxidizing agents) are mandatory .

Q. How does this compound’s electronic structure correlate with its potential applications in medicinal chemistry?

The electron-withdrawing bromo and chloro groups enhance binding to enzyme active sites (e.g., kinase inhibitors). Pyridazine’s nitrogen atoms facilitate hydrogen bonding with biological targets, while the sulfide bridge can act as a metabolic liability or prodrug trigger. In silico docking studies (e.g., AutoDock Vina) predict affinity for targets like PARP or EGFR .

Q. What strategies resolve contradictory data in reaction outcomes (e.g., low yield vs. high purity)?

  • Kinetic vs. thermodynamic control analysis : Higher temperatures may favor side products despite faster kinetics.
  • Isotope labeling (e.g., ¹³C) traces unexpected bond cleavage or rearrangements.
  • Multivariate analysis identifies confounding variables (e.g., trace moisture in solvents) .

Q. How do heterogeneous vs. homogeneous catalytic systems affect its functionalization?

Heterogeneous catalysts (e.g., palladium on carbon) enable easier recycling for Suzuki couplings, but homogeneous catalysts (e.g., Pd(PPh₃)₄) offer higher selectivity for C–S bond formation. Solvent choice (e.g., DMF vs. THF) impacts catalyst stability and leaching risks .

Methodological Tables

Table 1: Common Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
13-Bromothiophenol, K₂CO₃, DMF, 110°CNucleophilic substitution
2Ethyl acetate/water extractionPurification
3Na₂SO₄ dryingSolvent removal

Table 2: Key Computational Tools for Reaction Optimization

Tool/MethodApplicationReference
DFT (Gaussian, ORCA)Transition state energy calculation
Molecular docking (AutoDock)Target binding affinity prediction
DoE (Minitab, JMP)Parameter optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.